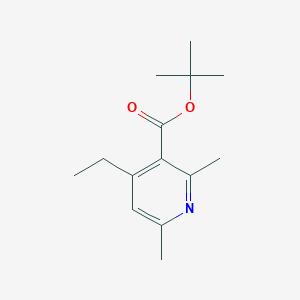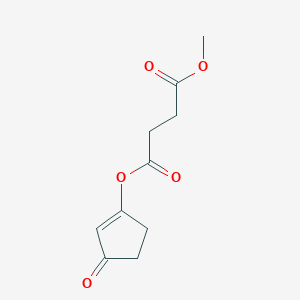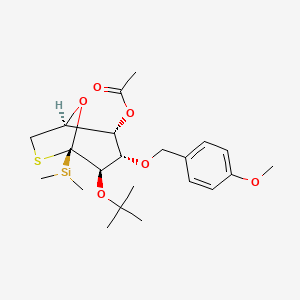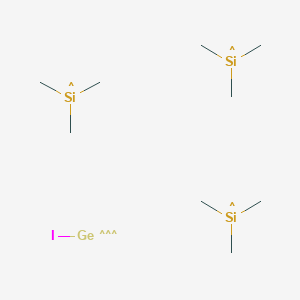![molecular formula C14H15NO3 B14236118 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid CAS No. 255043-69-7](/img/structure/B14236118.png)
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hexa-3,5-dienoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenyl derivatives.
Scientific Research Applications
6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the conjugated diene system can undergo electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)azobenzene
Comparison: Compared to these similar compounds, 6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid is unique due to its hexa-3,5-dienoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the conjugated diene system allows for unique interactions in chemical reactions and biological systems, setting it apart from other dimethylamino-substituted compounds .
Properties
CAS No. |
255043-69-7 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)12-9-7-11(8-10-12)5-3-4-6-13(16)14(17)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
NAIDTYRJTBAPHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)

![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)


![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
